4-(5-BROMO-2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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Overview
Description
4-(5-Bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a brominated aromatic ring, methoxy groups, and a tetrahydropyrimidine core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-BROMO-2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps. One common method starts with the bromination of 2,4-dimethoxyaniline to produce 5-bromo-2,4-dimethoxyaniline The reaction conditions often involve the use of solvents like chloroform and reagents such as potassium carbonate and phosgene .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the carboxamide group to an amine.
Substitution: The bromine atom on the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
4-(5-Bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a precursor for manufacturing other chemical products
Mechanism of Action
The mechanism of action of 4-(5-BROMO-2,4-DIMETHOXYPHENYL)-N,6-DIMETHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. For example, it may act as an inhibitor of acetylcholinesterase or carbonic anhydrase, affecting neurotransmission or pH regulation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dimethoxyphenylboronic acid: Shares the brominated aromatic ring and methoxy groups but lacks the tetrahydropyrimidine core.
1-(5-Bromo-2,4-dimethoxyphenyl)ethan-1-one: Contains the brominated aromatic ring and methoxy groups but has a different functional group arrangement.
3-(5-Bromo-2,4-dimethoxyphenyl)-2-cyano-N-(2-fluorophenyl)acrylamide: Features a similar aromatic ring structure but with different substituents and functional groups.
Uniqueness
4-(5-Bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of a brominated aromatic ring, methoxy groups, and a tetrahydropyrimidine core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H18BrN3O3S |
---|---|
Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-(5-bromo-2,4-dimethoxyphenyl)-N,6-dimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H18BrN3O3S/c1-7-12(14(20)17-2)13(19-15(23)18-7)8-5-9(16)11(22-4)6-10(8)21-3/h5-6,13H,1-4H3,(H,17,20)(H2,18,19,23) |
InChI Key |
AXCQNUCSELVKGL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)NC |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2OC)OC)Br)C(=O)NC |
Origin of Product |
United States |
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